molecular formula C3H4BrNO B1589967 2-Bromoacrylamide CAS No. 70321-36-7

2-Bromoacrylamide

Cat. No.: B1589967
CAS No.: 70321-36-7
M. Wt: 149.97 g/mol
InChI Key: CWJLXOUWYUQFHL-UHFFFAOYSA-N
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Description

2-Bromoacrylamide is an organic compound with the molecular formula C₃H₄BrNO. It is a derivative of acrylamide, where a bromine atom is attached to the double bond of the molecule. This compound is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoacrylamide can be synthesized through the bromination of 2-propenol with ammonia. The specific steps include dissolving 2-propenol in a solvent, adding bromine, and then introducing ammonia gas into the solution at low temperatures. After the reaction is complete, the pure compound can be obtained through distillation.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoacrylamide undergoes various chemical reactions, including substitution, addition, and cyclization reactions. It is known to react with primary amines, leading to the formation of substituted amides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted amides, cyclic compounds, and various derivatives used in further organic synthesis.

Scientific Research Applications

Chemical Synthesis

Synthesis of 2,5-Diimino-Furans

  • Application : 2-Bromoacrylamide is employed in the synthesis of 2,5-diimino-furans through palladium-catalyzed reactions.
  • Mechanism : The bromine atom in 2-BA enhances its reactivity, facilitating cyclization processes that lead to the formation of complex organic structures.

Biological Research

Pseudouridine Detection

  • Methodology : The introduction of this compound-assisted cyclization sequencing (BACS) has revolutionized the detection of pseudouridine (Ψ) modifications in RNA. This method allows for precise Ψ-to-C transitions without truncating sequences, enabling accurate quantification at single-base resolution.
  • Findings : BACS has successfully identified all known Ψ sites in human ribosomal RNA and generated quantitative maps for small nucleolar RNA and transfer RNA. This technique has been instrumental in elucidating the biological roles of pseudouridine modifications in various cellular processes .

Medical Applications

Anticancer Research

  • Context : this compound has shown potential in the synthesis of compounds like brostallicin, which target DNA minor grooves.
  • Significance : Brostallicin's mechanism involves covalent binding to DNA, leading to apoptosis in cancer cells. Studies indicate that derivatives synthesized from 2-BA exhibit promising anticancer activity .

Industrial Applications

Polymer Production

  • Usage : In industrial settings, this compound serves as a cross-linking agent in the production of polymers and coatings.
  • Properties : Its ability to form stable networks enhances the mechanical properties and durability of polymeric materials.

Case Studies

  • BACS Method Development
    • Researchers at Ludwig Oxford introduced BACS using this compound to map pseudouridine across the human transcriptome. This method has provided insights into the roles of pseudouridine in RNA stability and function, significantly advancing our understanding of RNA modifications .
  • Anticancer Compound Synthesis
    • A study demonstrated that derivatives of this compound could be synthesized to create new anticancer agents similar to brostallicin. These compounds exhibited effective binding to DNA and showed potential for therapeutic use against various cancers .
  • Polymer Cross-linking Studies
    • In industrial applications, this compound was utilized as a cross-linking agent in polymer formulations. The resulting materials displayed improved mechanical properties and resistance to environmental degradation, showcasing its utility beyond laboratory settings .

Mechanism of Action

The mechanism of action of 2-Bromoacrylamide involves its interaction with nucleophilic species. For instance, in biological systems, it can react with glutathione, leading to the formation of cyclized products. This interaction is crucial in its application in RNA modification studies, where it enables the detection of pseudouridine by inducing a Ψ-to-C transition .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bromine atom, which imparts distinct reactivity, particularly in cyclization reactions and its application in RNA modification studies. Its ability to form stable cyclic products with nucleophiles sets it apart from other similar compounds .

Biological Activity

2-Bromoacrylamide is a compound that has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article focuses on its biological activity, particularly in the context of RNA modification, cancer research, and toxicology.

Overview of this compound

This compound is a bromo-substituted derivative of acrylamide, which is known for its role in protein modification and as a potential mutagen. Its structure enables it to participate in chemical reactions that modify nucleic acids, particularly RNA.

RNA Modification

Recent studies have introduced This compound-assisted cyclization sequencing (BACS) , a novel technique for the quantitative profiling of pseudouridine (Ψ) modifications in RNA. This method allows for precise identification of Ψ positions within RNA molecules, which are crucial for understanding RNA functionality and regulation. BACS has demonstrated the ability to detect all known Ψ sites in human ribosomal RNA (rRNA) and spliceosomal small nuclear RNAs (snRNAs), generating comprehensive Ψ maps across various RNA types .

Key Findings:

  • BACS enables Ψ-to-C transitions, enhancing the accuracy of modification detection.
  • The technique was applied to various non-coding RNAs and mRNA, revealing significant insights into RNA editing processes .

Cancer Research

In the realm of cancer biology, this compound has been explored for its potential as an anti-cancer agent. It acts by inhibiting specific pathways associated with tumor progression. For instance, studies have shown that this compound can suppress malignant behaviors in hypopharyngeal squamous cell carcinoma (HPSCC) cells by targeting protein palmitoylation, which is essential for the membrane localization of oncogenic proteins like Ras .

Mechanism of Action:

  • Inhibition of the FGF/ERK signaling pathway was observed following treatment with this compound.
  • The compound reduced the palmitoylation levels of Ras proteins, leading to decreased tumor cell proliferation and migration without inducing apoptosis .

Toxicological Considerations

This compound is also studied for its potential toxic effects, particularly in food processing contexts where acrylamide formation is a concern. Acrylamide is known to be a neurotoxin and probable human carcinogen formed during high-temperature cooking processes. Understanding the formation and risk associated with this compound is critical for food safety .

Toxicity Insights:

  • The compound's formation from acrylamide during thermal processing raises concerns about its presence in cooked foods.
  • Regulatory measures are being discussed to mitigate exposure while maintaining food quality .

Case Studies

  • Quantitative Profiling of Ψ Modifications:
    • A study utilizing BACS revealed detailed maps of Ψ modifications across various RNA species, providing insights into their biological roles and implications in disease states .
  • Inhibition of HPSCC:
    • Research demonstrated that treatment with this compound significantly inhibited the growth and invasive capabilities of HPSCC cells in vitro and in vivo models .

Properties

IUPAC Name

2-bromoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLXOUWYUQFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550666
Record name 2-Bromoprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70321-36-7
Record name 2-Bromoprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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